![molecular formula C18H16N4O4 B2608300 N-(4-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide CAS No. 899946-11-3](/img/structure/B2608300.png)
N-(4-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
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Overview
Description
N-(4-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide, also known as AP-1, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. AP-1 is a pyridazinone derivative that has been synthesized using different methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(4-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide involves the reaction of 4-acetamidophenol with 2-chloroacetyl chloride to form N-(4-acetamidophenyl)-2-chloroacetamide. This intermediate is then reacted with furan-2-carbaldehyde and 2-aminopyridazine to form the final product.
Starting Materials
4-acetamidophenol, 2-chloroacetyl chloride, furan-2-carbaldehyde, 2-aminopyridazine
Reaction
Step 1: 4-acetamidophenol is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-acetamidophenyl)-2-chloroacetamide., Step 2: N-(4-acetamidophenyl)-2-chloroacetamide is then reacted with furan-2-carbaldehyde in the presence of a base such as potassium carbonate to form N-(4-acetamidophenyl)-2-(furan-2-yl)acetamide., Step 3: Finally, N-(4-acetamidophenyl)-2-(furan-2-yl)acetamide is reacted with 2-aminopyridazine in the presence of a base such as sodium hydride to form N-(4-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide.
Mechanism Of Action
The mechanism of action of N-(4-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide involves the inhibition of the NF-κB pathway, which is involved in the regulation of various cellular processes, including inflammation, cell survival, and apoptosis. N-(4-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of IκBα.
Biochemical And Physiological Effects
N-(4-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antiproliferative, and proapoptotic effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
N-(4-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to inhibit the NF-κB pathway. However, the compound has certain limitations, including its poor solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of N-(4-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide. One direction involves the development of more potent and selective derivatives of the compound. Another direction involves the study of the compound's potential use in combination with other anticancer agents. Additionally, the compound's potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases warrants further investigation.
Scientific Research Applications
N-(4-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. The compound has been shown to have anticancer activity against different cancer types, including breast cancer, lung cancer, and colon cancer. N-(4-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-12(23)19-13-4-6-14(7-5-13)20-17(24)11-22-18(25)9-8-15(21-22)16-3-2-10-26-16/h2-10H,11H2,1H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHQSMUHQPKRJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
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